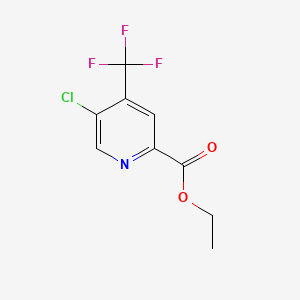
Ethyl 5-chloro-4-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Ethyl 5-chloro-4-(trifluoromethyl)picolinate is C9H7ClF3NO2 . Its average mass is 253.606 Da and its monoisotopic mass is 253.011734 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-chloro-4-(trifluoromethyl)picolinate include a molecular weight of 253.61 . More detailed information like melting point, boiling point, and density could not be found in the available resources.Applications De Recherche Scientifique
Pharmaceutical Industry
Summary of the Application
Trifluoromethylpyridines, including Ethyl 5-chloro-4-(trifluoromethyl)picolinate, are used in the synthesis of various drugs. More than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Methods of Application
The specific methods of application vary depending on the drug being synthesized. However, the trifluoromethyl group is often incorporated into potential drug molecules during their synthesis .
Results or Outcomes
The incorporation of the trifluoromethyl group into drug molecules has been found to enhance their pharmacological activities .
Agrochemical Industry
Summary of the Application
Trifluoromethylpyridines are used in the synthesis of agrochemicals. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Methods of Application
The specific methods of application vary depending on the agrochemical being synthesized. However, the trifluoromethyl group is often incorporated into potential agrochemical molecules during their synthesis .
Results or Outcomes
The incorporation of the trifluoromethyl group into agrochemical molecules has been found to enhance their effectiveness in protecting crops from pests .
Synthesis of Fluazifop
Summary of the Application
Fluazifop is an agrochemical used for crop protection. The synthesis of fluazifop involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate .
Methods of Application
The synthesis involves a simultaneous vapor-phase reaction, which allows for the production of 2,5-CTF in good yield via a simple one-step reaction .
Results or Outcomes
The production of fluazifop using this method has been successful, contributing to the protection of crops from pests .
Synthesis of Ubrogepant
Summary of the Application
Ubrogepant is a medication used for acute migraine with or without visual disturbances . The synthesis of ubrogepant involves the use of trifluoromethylpyridines .
Results or Outcomes
Synthesis of Fluorinated Organic Chemicals
Summary of the Application
Fluorinated organic chemicals, which include trifluoromethylpyridines, have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Methods of Application
The specific methods of application vary depending on the fluorinated organic chemical being synthesized. However, the trifluoromethyl group is often incorporated into potential molecules during their synthesis .
Results or Outcomes
The incorporation of the trifluoromethyl group into organic molecules has been found to enhance their properties, making them useful in various industries .
Synthesis of FDA-Approved Drugs
Summary of the Application
Trifluoromethylpyridines are used in the synthesis of various FDA-approved drugs. More than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Propriétés
IUPAC Name |
ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-5(9(11,12)13)6(10)4-14-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRMWWTQIZVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155864 |
Source


|
| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-4-(trifluoromethyl)picolinate | |
CAS RN |
1370587-22-6 |
Source


|
| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)
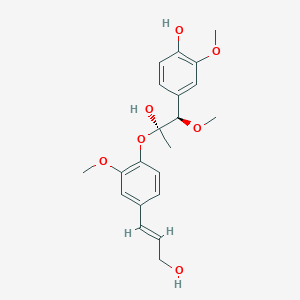

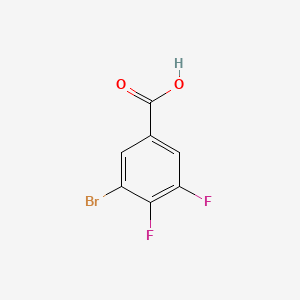
![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)
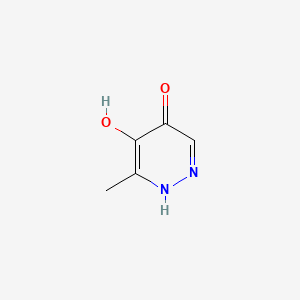
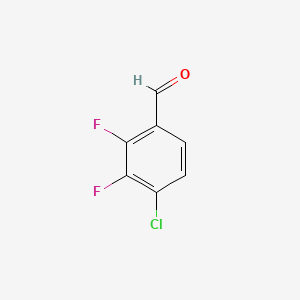
![[4-Bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B569945.png)

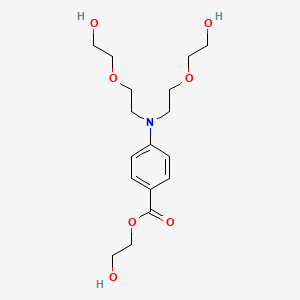
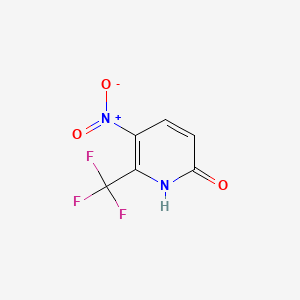
![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)